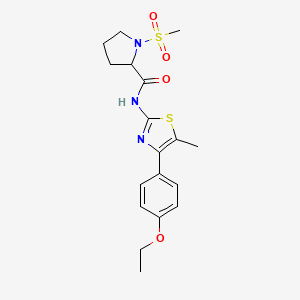

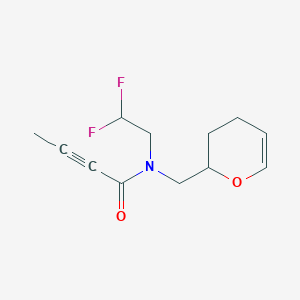

![molecular formula C18H17ClN2O3 B2512139 N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide CAS No. 922084-08-0](/img/structure/B2512139.png)

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound belongs to the class of tricyclic antidepressants and has been extensively studied for its biochemical and physiological effects.

科学的研究の応用

Pharmacological Profile and Atypical Antipsychotic Classification Clozapine, chemically related to the compound , is classified as an atypical antipsychotic due to its unique pharmacological profile. Studies highlight its effectiveness in treating schizophrenia by ameliorating both core and negative symptoms without the typical neurological side effects associated with conventional antipsychotics. Its distinct mechanism, different from drugs like haloperidol and chlorpromazine, contributes to its effectiveness in patients resistant to standard treatments (Ashby & Wang, 1996).

Biological Activity of Benzazoles The compound is part of a broader class of molecules known as benzazoles, which are of significant interest in medicinal chemistry due to their diverse biological activities. Research on 2-guanidinobenzazoles, a subgroup of these compounds, indicates their potential as therapeutic agents with mechanisms involving cytotoxicity, cell proliferation inhibition via angiogenesis, and apoptosis. Synthetic chemists are focused on developing new compounds within this class for their varied pharmacological activities, highlighting the importance of the guanidine group in modifying biological effects (Rosales-Hernández et al., 2022).

Synthesis and CNS Potential The synthesis and modification of azole compounds, including benzimidazoles and imidazoles, into more potent drugs for Central Nervous System (CNS) applications have been explored. The methodologies for converting these compounds into CNS-active drugs involve various chemical reactions that may lead to the development of new pharmacotherapies for CNS disorders. This area of research is crucial due to the rising incidence of challenging CNS diseases and the need for more effective and less side-effect-prone treatments (Saganuwan, 2020).

作用機序

Target of Action

The primary targets of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide are the D2 dopamine receptors and 5-HT2 serotonin receptors . These receptors play a crucial role in the regulation of mood, cognition, and behavior.

Mode of Action

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide acts as an antagonist at the D2 dopamine receptors and 5-HT2 serotonin receptors

Biochemical Pathways

The compound’s antagonistic action on D2 dopamine receptors and 5-HT2 serotonin receptors affects multiple biochemical pathways. These include the dopaminergic pathways involved in reward and motivation, and the serotonergic pathways that regulate mood, appetite, and sleep .

Pharmacokinetics

Like many similar compounds, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .

Result of Action

The antagonistic action of N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide on D2 dopamine receptors and 5-HT2 serotonin receptors can lead to a variety of molecular and cellular effects. These may include changes in neuronal firing rates, alterations in neurotransmitter release, and modifications to intracellular signaling pathways .

特性

IUPAC Name |

N-(3-chloro-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3/c1-18(2,3)17(23)20-11-5-7-14-12(9-11)16(22)21-13-8-10(19)4-6-15(13)24-14/h4-9H,1-3H3,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJADAQVNOLLZRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC3=C(C=C(C=C3)Cl)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)pivalamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

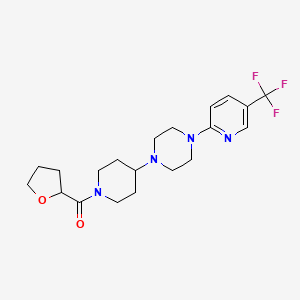

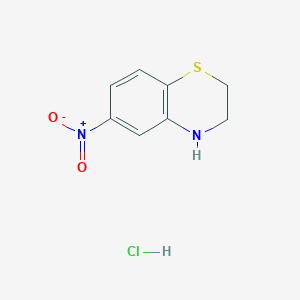

![4-{[(4-chlorobenzyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2512061.png)

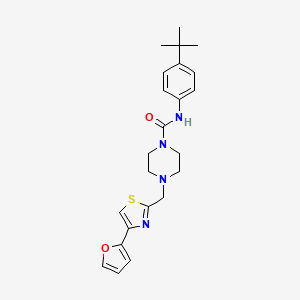

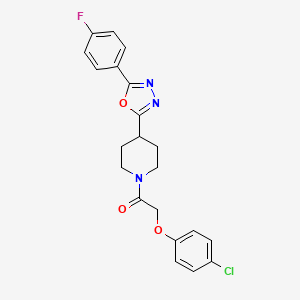

![1-[(3-Chloro-4-methoxyphenyl)acetyl]-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2512062.png)

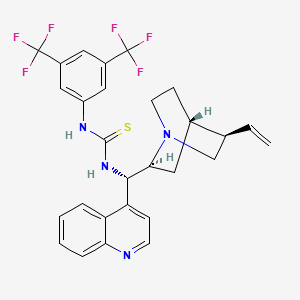

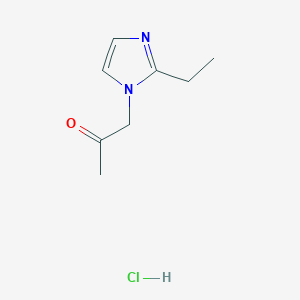

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2512066.png)

![3-[(difluoromethyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine](/img/structure/B2512074.png)

![3-Chloro-7,7-dimethyl-5,6-dihydrocyclopenta[c]pyridazine](/img/structure/B2512077.png)